



Application Notes and Protocols: ZEN-3694 in Combination with PARP Inhibitors

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Compound of Interest		
Compound Name:	ZEN-2759	
Cat. No.:	B611931	Get Quote

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Introduction

ZEN-3694 is an orally bioavailable, potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] By binding to the bromodomains of BET proteins, ZEN-3694 prevents their interaction with acetylated histones, leading to the disruption of chromatin remodeling and the downregulation of key oncogenes such as MYC.[1][2] Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant efficacy in tumors with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations. However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges.

Preclinical studies have demonstrated that the combination of a BET inhibitor, such as ZEN-3694, with a PARP inhibitor can create a synergistic anti-tumor effect.[3][4][5] The primary mechanism underlying this synergy is the ability of BET inhibitors to downregulate the expression of key genes involved in the HRR pathway, including BRCA1 and RAD51.[6] This induced "BRCAness" phenotype can sensitize cancer cells that are proficient in homologous recombination to the cytotoxic effects of PARP inhibitors.[1][7] This application note provides an overview of the preclinical rationale, available clinical data, and detailed protocols for studying the combination of ZEN-3694 and PARP inhibitors.

Data Presentation



Preclinical Synergy of BET and PARP Inhibitors

While specific IC50 values for the direct combination of ZEN-3694 and a PARP inhibitor are not readily available in the public domain, studies on other BET inhibitors combined with PARP inhibitors have consistently shown synergistic effects. The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cancer Type	BET Inhibitor	PARP Inhibitor	Combination Effect	Reference
Cholangiocarcino ma	JQ1 or I-BET762	Olaparib or Veliparib	Synergistic Cytotoxicity (CI < 1)	[4][8]
Ovarian Cancer	JQ1	Olaparib	Synergistic Suppression of Tumor Growth	[3]
Breast Cancer	JQ1	Olaparib	Significant Inhibition of Tumor Growth	[6]

Clinical Trial Data: ZEN-3694 and Talazoparib in Triple-Negative Breast Cancer (TNBC)

A Phase 1b/2 clinical trial (NCT03901469) evaluated the combination of ZEN-3694 and the PARP inhibitor talazoparib in patients with metastatic TNBC without germline BRCA1/2 mutations.

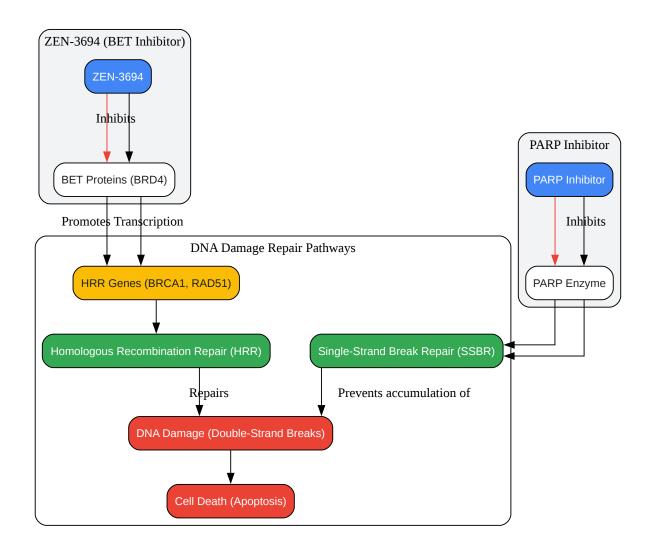


Parameter	Value	Reference
Recommended Phase 2 Dose (RP2D)	ZEN-3694: 48mg daily + Talazoparib: 0.75mg daily	[9]
Clinical Benefit Rate (CBR) in Phase 2	30% (11/37 patients)	[9][10]
Objective Response Rate (ORR) in Phase 1b/2	22% (11/50 patients)	[10]
Most Common Adverse Event (Grade 3/4)	Thrombocytopenia (38%)	[9]

Signaling Pathway and Mechanism of Action

The synergistic interaction between ZEN-3694 and PARP inhibitors is rooted in their complementary effects on DNA damage repair pathways.









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References

- 1. The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BET, SRC, and BCL2 family inhibitors are synergistic drug combinations with PARP inhibitors in ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing PARP Inhibitors Using a Murine Xenograft Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repression of BET activity sensitizes homologous recombination—proficient cancers to PARP inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zacks Small Cap Research Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]
- 8. The combination of BET and PARP inhibitors is synergistic in models of cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenithepigenetics.com [zenithepigenetics.com]



- 10. Combined PARP and WEE1 inhibition triggers anti-tumor immune response in BRCA1/2 wildtype triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
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